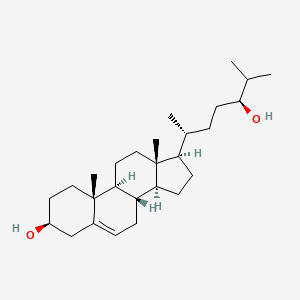

24(S)-Hydroxycholesterol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-XWXSNNQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313419 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-73-7 | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Hydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24(S)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-HYDROXYCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47IMW63S3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 24(S)-Hydroxycholesterol in Brain Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24(S)-hydroxycholesterol (24S-HC), the primary metabolite of cholesterol in the brain, is a multifaceted signaling molecule critical for maintaining cerebral cholesterol homeostasis. Produced exclusively in neurons by the enzyme cholesterol 24-hydroxylase (CYP46A1), this oxysterol readily crosses the blood-brain barrier, serving as the principal mechanism for cholesterol elimination from the central nervous system.[1][2][3] Beyond its role in cholesterol turnover, 24S-HC is a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and a ligand for Liver X Receptors (LXRs), thereby influencing synaptic plasticity, gene expression related to lipid transport, and neuroinflammation.[1][4] Its intricate and sometimes contradictory roles in neurodegenerative diseases, particularly Alzheimer's disease, have positioned 24S-HC as a molecule of intense research interest and a potential therapeutic target. This guide provides an in-depth technical overview of the core functions of 24S-HC in the brain, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

Core Functions of this compound in the Brain

The primary functions of 24S-HC can be categorized into three main areas: cholesterol homeostasis, neuromodulation, and regulation of gene expression.

1.1. Cholesterol Homeostasis: The brain is an organ with a high cholesterol content, and its homeostasis is crucial for normal function.[5] Unlike peripheral tissues, the brain synthesizes its own cholesterol, which cannot readily cross the blood-brain barrier.[1] 24S-HC, being more hydrophilic than cholesterol, can traverse this barrier and enter the systemic circulation, where it is transported to the liver for degradation.[6] This process represents the major pathway for cholesterol removal from the brain.[3][4]

1.2. Neuromodulation via NMDA Receptors: 24S-HC is a potent positive allosteric modulator of NMDA receptors, a class of ionotropic glutamate receptors essential for synaptic plasticity and learning and memory.[1][7] By binding to a unique site on the NMDA receptor complex, 24S-HC enhances receptor function, thereby influencing neuronal excitability and synaptic strength.[1][8] This modulation has implications for both physiological processes like long-term potentiation (LTP) and pathological conditions involving NMDA receptor dysfunction.[1][7]

1.3. Gene Expression Regulation via Liver X Receptors (LXRs): 24S-HC is an endogenous ligand for LXRs, which are nuclear receptors that act as cholesterol sensors.[4] Upon binding 24S-HC, LXRs form heterodimers with retinoid X receptors (RXRs) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[4] This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1) and lipid metabolism, primarily in astrocytes.[4][9]

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in the brain.

| Parameter | Brain Region/Cell Type | Concentration/Value | Reference |

| Endogenous Concentration | Human Brain Homogenates | ~30 µM | [4] |

| Rat Brain | 20 ng/mg tissue | [5] | |

| Human Plasma | 78.48 nM ± 20.90 (Fragile X Syndrome) vs. 99.53 nM ± 32.30 (Controls) | [3] | |

| Human Cerebrospinal Fluid | - | [10] |

Table 1: Endogenous Concentrations of this compound. This table presents the reported concentrations of 24S-HC in various biological samples, highlighting its abundance in the brain.

| Parameter | Receptor/Enzyme | Value | Cell Type/Condition | Reference |

| EC50 for NMDA Receptor Potentiation | NMDA Receptor | 1.2 µM | DIV5 Rat Hippocampal Neurons | [1] |

| IC50 for Aβ40 Production Inhibition | - | 4.6 µM | Human Neuroblastoma SH-SY5Y Cells | [2][6] |

Table 2: Functional Potency of this compound. This table provides the half-maximal effective concentration (EC50) for NMDA receptor modulation and the half-maximal inhibitory concentration (IC50) for the reduction of amyloid-beta production, demonstrating its activity at physiologically relevant concentrations.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the functions of this compound.

3.1. Electrophysiological Recording of NMDA Receptor Modulation

This protocol describes the whole-cell patch-clamp technique to measure the effect of 24S-HC on NMDA receptor-mediated currents in cultured hippocampal neurons.

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups on glass coverslips coated with poly-L-lysine.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition software. The external solution contains (in mM): 150 NaCl, 2.8 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels, pH adjusted to 7.4 with NaOH. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Experimental Procedure:

-

Obtain a whole-cell recording from a cultured hippocampal neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply NMDA (10 µM) and glycine (1 µM) to elicit an inward current.

-

After establishing a stable baseline response to NMDA/glycine, perfuse the cell with 24S-HC (at desired concentrations, e.g., 0.1-10 µM) for a predetermined duration.

-

Re-apply NMDA/glycine in the presence of 24S-HC and record the potentiated current.

-

Wash out the 24S-HC and ensure the current returns to baseline.

-

-

Data Analysis: The potentiation of the NMDA receptor current is calculated as the percentage increase in the peak current amplitude in the presence of 24S-HC compared to the baseline current.

3.2. LXR Reporter Gene Assay

This protocol outlines a luciferase-based reporter assay to quantify the activation of LXR by 24S-HC in a cellular context.

-

Cell Line and Plasmids: A suitable cell line (e.g., HEK293T or a neuroblastoma cell line) is used. Cells are transiently co-transfected with:

-

An LXR expression vector (for LXRα or LXRβ).

-

A luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter driving the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Experimental Procedure:

-

Plate the transfected cells in a 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of 24S-HC or a known LXR agonist (e.g., T0901317) as a positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold induction of LXR activity is calculated by dividing the normalized luciferase activity of 24S-HC-treated cells by that of vehicle-treated control cells.

3.3. Measurement of Amyloid-β (Aβ) Production

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the effect of 24S-HC on the production of Aβ peptides in a cell culture model of Alzheimer's disease.

-

Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing the amyloid precursor protein (APP) is used.

-

Experimental Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with different concentrations of 24S-HC for 24-48 hours.

-

Collect the conditioned media from each well.

-

Centrifuge the media to remove any cellular debris.

-

-

ELISA:

-

Use commercially available ELISA kits specific for Aβ40 and Aβ42.

-

Follow the manufacturer's instructions to measure the concentrations of Aβ peptides in the collected conditioned media.

-

-

Data Analysis: The concentration of Aβ in the media of 24S-HC-treated cells is compared to that of vehicle-treated cells to determine the effect of 24S-HC on Aβ production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

Figure 1: Cholesterol Homeostasis Pathway. This diagram illustrates the synthesis of this compound in neurons and its subsequent activation of LXR in astrocytes, leading to the expression of cholesterol transporters.

Figure 2: NMDA Receptor Modulation Pathway. This diagram depicts the positive allosteric modulation of the NMDA receptor by this compound, leading to enhanced calcium influx and synaptic plasticity.

Figure 3: LXR Reporter Assay Workflow. This diagram outlines the key steps in a luciferase reporter assay to measure the activation of Liver X Receptors by this compound.

Role in Neurodegenerative Diseases

The role of 24S-HC in neurodegenerative diseases, particularly Alzheimer's disease (AD), is complex and appears to be concentration-dependent.

-

Neuroprotective Effects: At physiological concentrations, 24S-HC can be neuroprotective. By activating LXRs, it promotes the expression of genes involved in cholesterol efflux, which may help to reduce the cholesterol content in neuronal membranes, a factor implicated in the amyloidogenic processing of APP.[9] Some studies have also shown that 24S-HC can inhibit the production of Aβ peptides.[6]

-

Detrimental Effects: In contrast, at higher concentrations, 24S-HC has been shown to be neurotoxic, inducing oxidative stress and apoptosis.[10] There is also evidence suggesting that it can promote neuroinflammation.[11] The levels of 24S-HC are often altered in the brains and cerebrospinal fluid of individuals with neurodegenerative diseases, making it a potential biomarker for disease progression.[4]

Conclusion and Future Directions

This compound is a critical regulator of brain cholesterol homeostasis with profound effects on neuronal signaling and gene expression. Its dual role in both neuroprotection and neurotoxicity highlights the importance of maintaining its physiological concentrations for optimal brain function. Future research should focus on further elucidating the precise molecular mechanisms underlying its diverse actions and exploring the therapeutic potential of modulating its levels or signaling pathways for the treatment of neurodegenerative and other neurological disorders. The development of selective modulators of the 24S-HC binding site on NMDA receptors or specific LXR agonists could offer novel therapeutic strategies.

References

- 1. The Major Brain Cholesterol Metabolite this compound Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of amyloid-β production by 24S-hydroxycholesterol via inhibition of intracellular amyloid precursor protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous 24S-hydroxycholesterol modulates NMDAR-mediated function in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on β-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24-Hydroxycholesterol Moderates the Effects of Amyloid-β on Expression of HMG-CoA Reductase and ABCA1 Proteins in Mouse Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and History of Cerebrosterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrosterol, formally known as (3β,24S)-cholest-5-ene-3,24-diol or 24S-hydroxycholesterol, is a pivotal molecule in brain cholesterol homeostasis. Unlike cholesterol, cerebrosterol can cross the blood-brain barrier, serving as the primary transport vehicle for the elimination of excess cholesterol from the central nervous system. Its discovery more than half a century ago opened a new chapter in understanding brain lipid metabolism, and subsequent research has implicated it in various neurological and neurodegenerative diseases, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to cerebrosterol, tailored for researchers and professionals in the field of drug development.

Discovery and Early History

Cerebrosterol was first isolated and identified in 1953 by Alberto Ercoli, S. Di Frisco, and Pietro de Ruggieri from horse brain tissue.[1] They named it "cerebrosterol" due to its abundance in the brain.[2] Early research focused on its structural elucidation and its relationship to cholesterol.

Historical Experimental Protocols

Representative Historical Protocol for Cerebrosterol Isolation (circa 1950s):

-

Tissue Homogenization: Large quantities of horse brain tissue were homogenized in organic solvents like ethanol or acetone to extract the lipid fraction.

-

Saponification: The lipid extract was subjected to alkaline hydrolysis (saponification) using a strong base such as potassium hydroxide in ethanol. This process cleaves ester linkages, liberating free sterols from their esterified forms.

-

Extraction of Unsaponifiable Lipids: The saponified mixture was then extracted with a non-polar solvent like diethyl ether or hexane to separate the unsaponifiable lipids (including sterols) from the saponified fatty acids.

-

Digitonin Precipitation: A key step in separating sterols from other lipids was precipitation with digitonin. Digitonin is a glycoside that forms insoluble complexes with 3β-hydroxysteroids like cholesterol and cerebrosterol.[3][4] The sterol-digitonide precipitate was then collected by centrifugation.

-

Liberation of Sterols: The sterols were liberated from the digitonide complex by treatment with a solvent such as pyridine, which dissolves the digitonide and releases the free sterols.

-

Fractional Crystallization and Chromatography: The crude sterol mixture was then subjected to repeated fractional crystallization from various solvents to enrich the less abundant cerebrosterol. Early forms of column chromatography, using adsorbents like alumina or silica, would have been employed for further separation.

-

Derivatization and Characterization: To aid in purification and characterization, the isolated cerebrosterol was likely converted to derivatives such as acetates or benzoates. The melting point of these derivatives, along with elemental analysis and comparison to synthetically modified cholesterol standards, would have been used to deduce its structure as a hydroxycholesterol.

It is important to note that these historical methods were often non-quantitative and could introduce artifacts. The use of harsh reagents and high temperatures could lead to the formation of oxidation products, making the identification of naturally occurring oxysterols challenging.

Modern Experimental Protocols

The advent of modern analytical techniques, particularly chromatography coupled with mass spectrometry, has revolutionized the study of cerebrosterol. These methods offer high sensitivity, specificity, and quantitative accuracy.

Quantification of Cerebrosterol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a gold standard for the accurate quantification of cerebrosterol in biological samples.

Detailed Protocol for GC-MS Analysis of Cerebrosterol:

-

Sample Preparation and Internal Standard Spiking:

-

To a known amount of brain tissue homogenate, cerebrospinal fluid (CSF), or plasma, add a known amount of a deuterated internal standard, such as 24S-hydroxycholesterol-d7. This is crucial for accurate quantification by isotope dilution mass spectrometry.

-

-

Saponification:

-

Add a solution of potassium hydroxide in ethanol to the sample.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-2 hours to hydrolyze any esterified cerebrosterol.

-

-

Extraction:

-

Perform a liquid-liquid extraction with a non-polar solvent like hexane or a hexane/isopropanol mixture to extract the free sterols.

-

Repeat the extraction to ensure complete recovery.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

To remove interfering lipids, the dried extract can be redissolved in a small volume of a non-polar solvent and applied to a silica SPE cartridge.

-

Wash the cartridge with a non-polar solvent to elute cholesterol.

-

Elute the more polar oxysterols, including cerebrosterol, with a solvent mixture of intermediate polarity (e.g., hexane:ethyl acetate).

-

-

Derivatization:

-

To increase volatility and improve chromatographic properties for GC analysis, the hydroxyl groups of cerebrosterol and the internal standard are derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

-

Incubate the sample with the derivatization reagent at 60-80°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column).

-

The GC oven temperature is programmed to ramp up to allow for the separation of different sterols.

-

The eluting compounds are ionized (typically by electron ionization), and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the TMS-derivatized cerebrosterol and its deuterated internal standard.

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of cerebrosterol.

-

Quantification of Cerebrosterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.

Detailed Protocol for LC-MS/MS Analysis of Cerebrosterol:

-

Sample Preparation and Internal Standard Spiking:

-

Similar to the GC-MS protocol, a deuterated internal standard is added to the sample.

-

-

Protein Precipitation and Extraction:

-

For plasma or CSF, proteins are precipitated by adding a solvent like acetonitrile or methanol.

-

For tissue, homogenization in an organic solvent is followed by extraction. A liquid-liquid extraction or a solid-phase extraction can be used to isolate the lipid fraction.

-

-

Chromatographic Separation:

-

The extracted sample is injected onto a reverse-phase liquid chromatography column (e.g., C18).

-

A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate is used to separate cerebrosterol from other lipids.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of cerebrosterol is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.

-

Quantification is performed using the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Quantitative Data

The concentration of cerebrosterol varies in different biological compartments and can be altered in disease states.

| Biological Matrix | Condition | Mean Concentration (ng/mL or ng/mg tissue) | Reference(s) |

| Human Brain Tissue | |||

| Gray Matter | Normal | ~10-20 ng/mg | [5] |

| Frontal Cortex | Normal | ~15-30 ng/mg | [6] |

| Hippocampus | Normal | ~10-25 ng/mg | [7] |

| Cerebellum | Normal | ~5-15 ng/mg | [8] |

| Substantia Nigra | Normal | ~8-18 ng/mg | [8] |

| Human Cerebrospinal Fluid (CSF) | |||

| Healthy Controls | 4.5 ± 1.2 ng/mL | ||

| Mild Cognitive Impairment (MCI) | 6.8 ± 2.1 ng/mL | ||

| Alzheimer's Disease (AD) | 7.5 ± 2.5 ng/mL | ||

| Human Plasma/Serum | |||

| Healthy Controls | 10-50 ng/mL | [1][9][10] | |

| Alzheimer's Disease (AD) | Variable (can be increased in early stages, decreased in later stages) | [6] |

Signaling Pathways and Biological Functions

Cerebrosterol is not merely a waste product of cholesterol metabolism; it is also a signaling molecule that modulates important cellular pathways.

Liver X Receptor (LXR) Activation

Cerebrosterol is a potent endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol homeostasis.[11][12]

-

Mechanism: Upon binding to cerebrosterol, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, activating their transcription.[13]

-

Downstream Effects: LXR activation leads to the increased expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE).[12][14] This facilitates the removal of cholesterol from neurons and other brain cells.

Modulation of NMDA Receptors

Recent studies have identified cerebrosterol as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[5][15][16][17]

-

Mechanism: Cerebrosterol is thought to bind to a novel site on the NMDA receptor complex, distinct from the glutamate and glycine binding sites. This binding enhances the receptor's response to glutamate, increasing calcium influx into the neuron.[18][19]

-

Functional Consequences: By potentiating NMDA receptor function, cerebrosterol can influence synaptic transmission and plasticity. This has significant implications for both normal brain function and the pathophysiology of diseases where NMDA receptor hypofunction is implicated.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental protocols described in this guide.

Conclusion

Cerebrosterol has evolved from a historical curiosity of brain lipid chemistry to a key player in neuronal cholesterol homeostasis and a modulator of critical signaling pathways. The development of sophisticated analytical techniques has enabled a deeper understanding of its roles in both health and disease. For researchers and drug development professionals, cerebrosterol and its metabolic pathway, particularly the enzyme CYP46A1, represent promising targets for therapeutic intervention in a range of neurological disorders. This guide provides a foundational understanding of the history, analytical methodologies, and biological significance of cerebrosterol, intended to support further research and development in this exciting field.

References

- 1. Cholesterol homeostasis in human brain: turnover of 24S-hydroxycholesterol and evidence for a cerebral origin of most of this oxysterol in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Digitonide precipitable sterols: a reevaluation with special attention to lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Digitonin-precipitable sterols as a measure of cholesterol biosynthesis: contradictory results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 6. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo modulation of brain cholesterol level and learning performance by a novel plant lipid: indications for interactions between hippocampal-cortical cholesterol and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cerebellum Directly Modulates the Substantia Nigra Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positive Allosteric Modulation as a Potential Therapeutic Strategy in Anti-NMDA Receptor Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diverse modes of NMDA receptor positive allosteric modulation: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Positive Allosteric Modulation as a Potential Therapeutic Strategy in Anti-NMDA Receptor Encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Neuronal Cholesterol: An In-depth Guide to 24(S)-Hydroxycholesterol's Homeostatic Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an indispensable component of neuronal membranes, is maintained in the central nervous system (CNS) through a tightly regulated balance of synthesis, transport, and catabolism. Unlike peripheral tissues, the brain operates as a cholesterol island, with the blood-brain barrier precluding the entry of circulating lipoproteins. Within this isolated environment, the oxysterol 24(S)-hydroxycholesterol (24S-OHC) emerges as a pivotal player, acting as the primary vehicle for cholesterol elimination from neurons. Produced exclusively in neurons by the enzyme cytochrome P450 46A1 (CYP46A1), 24S-OHC transcends its role as a mere catabolite, functioning as a key signaling molecule that orchestrates a complex network of events to ensure neuronal cholesterol homeostasis. This technical guide provides a comprehensive overview of the multifaceted role of 24S-OHC, detailing its synthesis, transport, and mechanisms of action. We present quantitative data on its physiological and pathological concentrations, outline detailed experimental protocols for its study, and provide visual representations of its intricate signaling pathways and experimental workflows.

Introduction: The Brain's Unique Cholesterol Economy

The brain, despite accounting for only 2% of the body's mass, contains approximately 25% of the body's total cholesterol. This lipid is crucial for a myriad of neuronal functions, including synaptogenesis, axonal guidance, and the formation and function of myelin sheaths. The blood-brain barrier necessitates that the CNS synthesizes its own cholesterol, a process that is particularly active during development and declines in the adult brain. Consequently, the elimination of excess cholesterol is paramount to prevent its potentially neurotoxic accumulation.

The conversion of cholesterol to the more polar 24S-OHC by the neuron-specific enzyme CYP46A1 is the principal pathway for cholesterol removal from the brain.[1][2] This enzymatic hydroxylation allows 24S-OHC to readily cross the blood-brain barrier into the circulation, from where it is transported to the liver for further metabolism and excretion.[1] However, the significance of 24S-OHC extends far beyond simple elimination. It acts as a signaling molecule, influencing gene expression and neuronal function, thereby playing a critical role in maintaining the delicate balance of cholesterol within the CNS.

Quantitative Insights into this compound Dynamics

The concentration of 24S-OHC in various biological compartments provides a window into the state of neuronal cholesterol metabolism. Its levels are altered in several neurodegenerative diseases, highlighting its potential as a biomarker.

Table 1: Concentration of this compound in Human Brain, Cerebrospinal Fluid (CSF), and Plasma

| Biological Matrix | Condition | Concentration (ng/mg or ng/mL) | Reference(s) |

| Brain Tissue | Healthy Adult | ~10 ng/mg | |

| Mature Human Brain Homogenate | ~30 µM | [3] | |

| Cerebrospinal Fluid (CSF) | Healthy Controls | Variable, typically < 5 ng/mL | [4][5] |

| Alzheimer's Disease (Early Stage) | Elevated compared to controls | [4][5] | |

| Parkinson's Disease | Increased with disease duration | [6] | |

| Plasma | Healthy Adult | Variable, typically 1-200 ng/mL | [7] |

| Alzheimer's Disease (Early Stage) | Elevated compared to controls | [3] | |

| Alzheimer's Disease (Late Stage) | Decreased compared to controls | [3] |

Table 2: Expression of CYP46A1 in Different Brain Regions

| Brain Region | Relative Expression Level | Reference(s) |

| Striatum | High | [8] |

| Cortex | High | [8] |

| Hippocampus | High | [8] |

| Cerebellum | Moderate | [8] |

Mechanisms of Action: A Multi-pronged Approach to Homeostasis

24S-OHC exerts its homeostatic effects through several key mechanisms, primarily involving the activation of nuclear receptors and the modulation of ion channels.

Liver X Receptor (LXR) Activation

24S-OHC is a potent endogenous agonist of Liver X Receptors (LXRs), particularly LXRα and LXRβ, which are nuclear receptors that function as cholesterol sensors.[4] Upon binding 24S-OHC, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

Table 3: Potency of this compound in Activating Liver X Receptors

| Receptor Subtype | EC50 Value | Reference(s) |

| LXRα | 4 µM | |

| LXRβ | 3 µM |

The activation of LXRs by 24S-OHC in astrocytes triggers a cascade of events aimed at reducing cholesterol levels. This includes the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE).[1] ABCA1 facilitates the transfer of cholesterol and phospholipids to lipid-poor apolipoproteins, like ApoE, to form high-density lipoprotein (HDL) particles, which can then be transported to neurons.

At the same time, LXR activation leads to the suppression of cholesterol biosynthesis by inhibiting the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol synthesis genes.[9]

Figure 1: 24S-OHC-mediated LXR signaling pathway in astrocytes.

Modulation of NMDA Receptors

Beyond its role in gene regulation, 24S-OHC has been identified as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity and learning.[3] This modulation enhances NMDA receptor-mediated currents, which can have significant implications for neuronal function and survival.

Table 4: Quantitative Effects of this compound on NMDA Receptor Currents

| Parameter | Effect | Concentration | Reference(s) |

| NMDA-induced current potentiation | Significant increase | 10 µM | [10] |

| NMDA-induced current potentiation | Submicromolar activity | < 1 µM | [10] |

The potentiation of NMDA receptor function by 24S-OHC suggests a direct link between cholesterol metabolism and synaptic activity, although excessive activation of these receptors can also lead to excitotoxicity.

Figure 2: Modulation of NMDA receptor function by 24S-OHC.

Experimental Protocols for Studying this compound

Investigating the role of 24S-OHC in neuronal cholesterol homeostasis requires a range of specialized experimental techniques. This section provides detailed methodologies for key experiments.

Quantification of this compound in Brain Tissue using LC-MS/MS

This protocol describes the extraction and quantification of 24S-OHC from brain tissue.

Materials:

-

Brain tissue sample

-

Phosphate-buffered saline (PBS)

-

Internal standard (e.g., d7-24-hydroxycholesterol)

-

Methanol

-

0.35 N KOH in methanol

-

Liquid-liquid extraction solvent (e.g., methyl-tert-butyl ether)

-

Derivatizing agent (e.g., nicotinic acid)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Homogenize a known weight of brain tissue in PBS.

-

To a known volume of homogenate, add a known amount of the internal standard.

-

Add 0.35 N KOH in methanol and heat to hydrolyze any esterified 24S-OHC (optional, if total 24S-OHC is to be measured).

-

Perform a liquid-liquid extraction using a suitable organic solvent.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and derivatize with nicotinic acid to enhance ionization efficiency.

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate 24S-OHC from other lipids using a C18 column with an appropriate gradient of mobile phases.

-

Detect and quantify 24S-OHC and the internal standard using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of 24S-OHC in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.[7]

Figure 3: Workflow for LC-MS/MS quantification of 24S-OHC.

Primary Neuronal Culture and Treatment with this compound

This protocol outlines the procedure for establishing primary neuronal cultures and treating them with 24S-OHC to study its effects on cholesterol homeostasis.

Materials:

-

Embryonic rat or mouse brains (e.g., E18)

-

Dissection medium (e.g., Hibernate-E)

-

Enzymatic digestion solution (e.g., papain)

-

Plating medium (e.g., Neurobasal medium with B-27 supplement)

-

Poly-D-lysine coated culture plates or coverslips

-

This compound stock solution (in a suitable solvent like ethanol)

-

(2-hydroxypropyl)-β-cyclodextrin (HPBCD) for delivery (optional)

Procedure:

-

Isolation of Primary Neurons:

-

Dissect embryonic brains in cold dissection medium.

-

Isolate the desired brain region (e.g., cortex or hippocampus).

-

Enzymatically digest the tissue to dissociate the cells.

-

Mechanically triturate the tissue to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine coated surfaces in plating medium.

-

-

Cell Culture and Maintenance:

-

Culture the neurons at 37°C in a humidified incubator with 5% CO2.

-

Change half of the medium every 2-3 days.

-

-

Treatment with this compound:

-

Prepare a working solution of 24S-OHC in culture medium. If using HPBCD, pre-complex the 24S-OHC with HPBCD to enhance solubility.

-

Remove the existing medium from the neuronal cultures and replace it with the 24S-OHC-containing medium.

-

Incubate the cells for the desired period (e.g., 24-48 hours).

-

-

Downstream Analysis:

-

After treatment, cells can be harvested for various analyses, including:

-

Western blotting for proteins involved in cholesterol metabolism (e.g., LXR, SREBP-2, ABCA1).

-

Quantitative PCR to measure the expression of relevant genes.

-

Cholesterol synthesis and efflux assays.[9]

-

-

Cholesterol Efflux Assay in Neurons or Astrocytes

This protocol measures the ability of cells to efflux cholesterol in response to 24S-OHC treatment.

Materials:

-

Primary neurons or astrocytes cultured in multi-well plates

-

[³H]-cholesterol

-

Serum-free medium

-

This compound

-

Cholesterol acceptor (e.g., ApoA-I or HDL)

-

Cell lysis buffer

-

Scintillation fluid and counter

Procedure:

-

Labeling Cells with [³H]-cholesterol:

-

Incubate the cells with medium containing [³H]-cholesterol for 24-48 hours to allow for incorporation into cellular cholesterol pools.

-

-

Equilibration and Treatment:

-

Wash the cells to remove excess unincorporated [³H]-cholesterol.

-

Incubate the cells in serum-free medium containing 24S-OHC for a specified period (e.g., 18-24 hours) to induce the expression of efflux-related genes.

-

-

Cholesterol Efflux:

-

Remove the treatment medium and add fresh serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL).

-

Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the medium (containing the effluxed [³H]-cholesterol).

-

Lyse the cells to determine the amount of [³H]-cholesterol remaining in the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.[11]

-

Conclusion and Future Directions

This compound stands as a central regulator of neuronal cholesterol homeostasis, acting as both a clearance mechanism and a potent signaling molecule. Its intricate involvement in LXR activation and NMDA receptor modulation underscores the complex interplay between cholesterol metabolism and neuronal function. Dysregulation of 24S-OHC levels has been implicated in a range of neurodegenerative disorders, making it a promising target for therapeutic intervention and a valuable biomarker for disease progression.

Future research should focus on further elucidating the cell-type-specific roles of 24S-OHC signaling within the diverse neuronal and glial populations of the brain. A deeper understanding of the downstream consequences of NMDA receptor modulation by 24S-OHC is also warranted. The development of pharmacological agents that can selectively modulate CYP46A1 activity or mimic the beneficial effects of 24S-OHC without inducing toxicity holds significant therapeutic potential for a variety of neurological conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this fascinating molecule and its critical role in maintaining a healthy brain.

References

- 1. This compound participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal Expression and Subcellular Localization of Cholesterol 24-Hydroxylase in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC50: 24 (R)-Hydroxy Cholesterol - 194 Words | Bartleby [bartleby.com]

- 6. ovid.com [ovid.com]

- 7. A validated LC-MS/MS assay for quantification of this compound in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced production of 24S-hydroxycholesterol is not sufficient to drive liver X receptor target genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of 24(S)-Hydroxycholesterol by CYP46A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 46A1 (CYP46A1), a neuron-specific enzyme, is the primary catalyst for the conversion of cholesterol to 24(S)-hydroxycholesterol (24HC) in the brain.[1][2][3] This enzymatic reaction is the rate-limiting step in the major pathway for cholesterol elimination from the central nervous system (CNS), playing a crucial role in maintaining brain cholesterol homeostasis.[1][2][4] Due to the impermeability of the blood-brain barrier to cholesterol, this hydroxylation is essential for cholesterol turnover within the brain.[1][2] The product, 24HC, is more polar than cholesterol, allowing it to diffuse across the blood-brain barrier into the systemic circulation for subsequent degradation in the liver.[1][2][5]

Emerging evidence highlights the significance of CYP46A1 and its metabolic pathway in various neurological functions and diseases. Dysregulation of CYP46A1 activity has been implicated in neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease.[1][2][6][7][8] Consequently, CYP46A1 has emerged as a promising therapeutic target for these conditions.[3][6][8][9] This technical guide provides an in-depth overview of the enzymatic synthesis of this compound by CYP46A1, focusing on its biochemical properties, experimental protocols for its study, and its role in cellular signaling pathways.

Enzymatic Properties and Kinetics of CYP46A1

CYP46A1 is a heme-containing monooxygenase located in the endoplasmic reticulum of neurons.[1][2][10] The enzyme exhibits a high degree of substrate specificity for cholesterol. The crystal structure of CYP46A1 reveals a banana-shaped hydrophobic active-site cavity where cholesterol binds in a productive orientation for hydroxylation at the C24 position.[4]

Quantitative Data on CYP46A1 Activity

The enzymatic activity of CYP46A1 can be influenced by various factors, including substrate concentration, the presence of allosteric modulators, and the cellular environment. Below is a summary of key quantitative data related to CYP46A1 function.

| Parameter | Value/Observation | Species/System | Reference |

| Cholesterol Turnover | Accounts for 75-85% of excess cholesterol elimination from the human brain. | Human | [3] |

| Accounts for 40-50% of excess cholesterol elimination from the mouse brain. | Mouse | [1][2][3] | |

| Enzyme Activity Rate | Slow compared to other cholesterol hydroxylases (e.g., CYP7A1, CYP11A1, CYP27A1). | In vitro reconstituted system | [1][2] |

| Effect of Allosteric Activators | Efavirenz (low concentrations) can activate CYP46A1. | In vitro and in vivo (mouse) | [3][11] |

| L-glutamate, L-aspartate, NMDA, GABA, and acetylcholine can activate purified recombinant CYP46A1 by 1.5 to 2-fold. | In vitro reconstituted system | [12] | |

| Effect of Inhibition | Efavirenz (high concentrations) inhibits CYP46A1. | In vitro and in vivo (mouse) | [3] |

| Voriconazole acts as a pharmacological inhibitor. | In vitro | [13] | |

| Impact on 24HC Levels in Knockout Models | 24S-HC levels in the brain of Cyp46a1 knockout mice are reduced to ~1-2% of wild-type levels. | Mouse | [13] |

| Effect of Gene Therapy | AAV-CYP46A1 administration significantly decreased the number and area of polyglutamine-mutant huntingtin aggregates by 40-50% in mouse models of Huntington's disease. | Mouse | [1] |

| 24HC Modulation of NMDA Receptors | 10 µmol/L 24S-HC increases steady-state NMDA receptor currents by 51% and peak currents by 20%. | Primary cultured mouse cortical neurons | [13] |

Experimental Protocols

The study of CYP46A1 function often involves in vitro reconstituted systems or assays with isolated brain microsomes. These methods allow for the detailed characterization of enzyme kinetics, inhibitor and activator screening, and investigation of reaction mechanisms.

Protocol 1: In Vitro Reconstitution of CYP46A1 Activity

This protocol describes the reconstitution of purified CYP46A1 activity to measure the conversion of cholesterol to 24HC.

Materials:

-

Purified recombinant human CYP46A1 (full-length or truncated forms)

-

Cytochrome P450 oxidoreductase (OR)

-

Cholesterol

-

2-hydroxypropyl-β-cyclodextrin

-

Potassium phosphate buffer (50 mM, pH 7.2) containing 100 mM NaCl

-

NADPH-regenerating system (e.g., 5 mM NADPH, 50 mM glucose 6-phosphate, 10 units of glucose-6-phosphate dehydrogenase)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard for GC-MS analysis (e.g., deuterated 24HC)

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, 2-hydroxypropyl-β-cyclodextrin (to solubilize cholesterol), and the desired concentration of cholesterol.

-

Enzyme Addition: Add purified CYP46A1 and cytochrome P450 oxidoreductase to the reaction mixture.

-

Pre-incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the sterols.

-

Extraction: Add an internal standard, vortex vigorously, and centrifuge to separate the organic and aqueous phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate the solvent under a stream of nitrogen, and derivatize the sample for analysis by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of 24HC produced.

Protocol 2: CYP46A1 Activity Assay using Brain Microsomes

This protocol utilizes microsomes isolated from brain tissue, which contain endogenous CYP46A1 and cholesterol.

Materials:

-

Isolated brain microsomes (1 mg of total protein)

-

Cytochrome P450 oxidoreductase (OR) (1 µM)

-

Potassium phosphate buffer (50 mM, pH 7.2) containing 100 mM NaCl

-

NADPH-regenerating system

-

Test compounds (inhibitors or activators) at varying concentrations

-

Organic solvent for extraction

-

Internal standard for GC-MS analysis

Procedure:

-

Reconstitution: In a total volume of 1 ml of potassium phosphate buffer, reconstitute the brain microsomes with cytochrome P450 oxidoreductase.

-

Compound Addition: Add varying concentrations of the test compound (e.g., 10–60 μM).

-

Pre-incubation: Incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the hydroxylation of endogenous cholesterol by adding the NADPH-regenerating system.

-

Incubation: Allow the reaction to proceed for 30 minutes at 37°C.

-

Reaction Termination and Extraction: Follow steps 6-8 from Protocol 1 for reaction termination, extraction, and analysis.

Signaling Pathways and Logical Relationships

The activity of CYP46A1 and the production of 24HC have significant downstream effects on various cellular signaling pathways, influencing neuronal function and survival.

CYP46A1 and Cholesterol Homeostasis

The primary role of CYP46A1 is to maintain cholesterol balance in the brain. This process is tightly coupled with cholesterol biosynthesis.

Caption: CYP46A1-mediated cholesterol efflux and its feedback regulation of cholesterol biosynthesis.

Experimental Workflow for In Vitro CYP46A1 Activity Assay

The following diagram illustrates the general workflow for determining the enzymatic activity of CYP46A1 in a reconstituted system.

Caption: A generalized workflow for the in vitro analysis of CYP46A1 enzymatic activity.

CYP46A1, 24HC, and NMDA Receptor Signaling

24HC, the product of the CYP46A1-catalyzed reaction, is not merely a catabolite but also a signaling molecule that can modulate neuronal activity, in part through its interaction with N-methyl-D-aspartate (NMDA) receptors.

Caption: The signaling cascade linking CYP46A1 activity to NMDA receptor modulation.

Conclusion

The enzymatic synthesis of this compound by CYP46A1 is a cornerstone of brain cholesterol homeostasis. Its intricate regulation and the bioactive nature of its product, 24HC, place this enzyme at a critical nexus of neuronal health and disease. A thorough understanding of its biochemical properties and the development of robust experimental protocols are paramount for advancing research and developing novel therapeutic strategies for a range of debilitating neurological disorders. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of CYP46A1 and harnessing its therapeutic potential.

References

- 1. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications [frontiersin.org]

- 3. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Targeting cytochrome P450 46A1 and brain cholesterol 24-hydroxylation to treat neurodegenerative diseases [explorationpub.com]

- 7. [PDF] CYP 46 A 1 inhibition , brain cholesterol accumulation and neurodegeneration pave the way for Alzheimer ’ s disease | Semantic Scholar [semanticscholar.org]

- 8. The potential of CYP46A1 as a novel therapeutic target for neurological disorders: An updated review of mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein activation in the brain may protect women against Alzheimer's | Karolinska Institutet [news.ki.se]

- 10. Neuronal expression and subcellular localization of cholesterol 24-hydroxylase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro cytochrome P450 46A1 (CYP46A1) activation by neuroactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

24(S)-Hydroxycholesterol as an endogenous Liver X Receptor (LXR) agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 24(S)-Hydroxycholesterol (24S-OHC) as a pivotal endogenous agonist for the Liver X Receptors (LXRs). It delves into the molecular mechanisms of LXR activation, associated signaling pathways, and the key experimental protocols utilized to investigate these interactions. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on metabolic diseases, neurodegenerative disorders, and inflammation.

Introduction to Liver X Receptors and this compound

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear receptor superfamily of transcription factors that play a critical role in maintaining cholesterol, fatty acid, and glucose homeostasis.[1][2] Initially classified as orphan receptors, their endogenous ligands were later identified as specific oxysterols, which are oxygenated derivatives of cholesterol.[1][3] LXRs function as cholesterol sensors; when cellular levels of oxysterols rise with increasing cholesterol concentrations, LXRs activate the transcription of genes that protect cells from cholesterol overload.[2][3]

There are two LXR isoforms, LXRα and LXRβ, which share significant sequence homology, particularly in their DNA-binding and ligand-binding domains.[4][5] LXRα is predominantly expressed in the liver, adipose tissue, macrophages, and intestine, while LXRβ is expressed ubiquitously.[1][6] Both isoforms form a heterodimer with the Retinoid X Receptor (RXR) to regulate gene expression.[2]

This compound, also known as cerebrosterol, is one of the most significant endogenous LXR agonists, particularly abundant in the brain.[7][8] It is produced from cholesterol by the enzyme cholesterol 24-hydroxylase (CYP46A1), which is primarily expressed in neurons.[6][9] By converting cholesterol to the more soluble 24S-OHC, which can cross the blood-brain barrier, this pathway represents a major route for cholesterol elimination from the central nervous system.[10] As a potent LXR agonist, 24S-OHC is a key signaling molecule in the regulation of lipid metabolism and inflammatory responses in the brain and periphery.[11][12]

Mechanism of Action: this compound as an LXR Agonist

The activation of LXR by 24S-OHC follows a well-defined molecular mechanism characteristic of nuclear receptors:

-

Ligand Binding: 24S-OHC, along with other oxysterols like 22(R)-hydroxycholesterol and 27-hydroxycholesterol, binds directly to the ligand-binding domain (LBD) of LXRα or LXRβ.[1][13] This binding induces a conformational change in the receptor.[14]

-

Heterodimerization with RXR: Ligand-bound LXR forms an obligate heterodimer with the Retinoid X Receptor (RXR).[2][15] This LXR/RXR heterodimer is the functional unit that binds to DNA.

-

Binding to LXR Response Elements (LXREs): In the absence of a ligand, the LXR/RXR heterodimer may be bound to DNA in a complex with corepressor proteins, suppressing gene transcription.[13][16] Upon ligand binding, the corepressors are released, and the heterodimer recruits coactivator proteins.[13][16]

-

Transcriptional Activation: The LXR/RXR heterodimer, now associated with coactivators, binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[17][18] LXREs are typically characterized by direct repeats of the nucleotide sequence AGGTCA separated by four nucleotides (a DR-4 element).[13][17] This binding initiates the transcription of a suite of genes involved in cholesterol efflux, transport, and metabolism.[2][4]

Quantitative Data: LXR Agonist Activity

The potency of this compound as an LXR agonist has been quantified in various cell-based and in vitro assays. The following table summarizes key data for 24S-OHC and compares it with other relevant LXR ligands.

| Ligand | Receptor Target(s) | Assay Type | Parameter | Value | Reference(s) |

| This compound | LXRα | Cell-based | EC50 | 4 µM | |

| LXRβ | Cell-based | EC50 | 3 µM | ||

| LXRα | In vitro Binding | K_i_ | 110 nM | [19] | |

| 22(R)-Hydroxycholesterol | LXRα / LXRβ | - | - | Endogenous Agonist | [13] |

| LXRα | In vitro Binding | K_i | 380 nM | [19] | |

| 27-Hydroxycholesterol | LXRα / LXRβ | - | - | Endogenous Agonist | [1][13] |

| T0901317 | LXRα / LXRβ | - | - | Synthetic Agonist | [1][17] |

| GW3965 | LXRα / LXRβ | - | - | Synthetic Agonist | [1][13] |

EC50 (Half maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. K_i_ (Inhibition constant) represents the binding affinity of a ligand.

Signaling Pathways and Target Genes

Activation of the LXR pathway by 24S-OHC orchestrates a coordinated transcriptional response to manage cellular cholesterol levels. The primary effect is the promotion of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion.[3]

References

- 1. Liver X receptor - Wikipedia [en.wikipedia.org]

- 2. Liver X receptor in cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]

- 5. caister.com [caister.com]

- 6. This compound as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound | CAS 474-73-7 | LXR ligand [stressmarq.com]

- 12. mdpi.com [mdpi.com]

- 13. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 24(S)-Hydroxycholesterol in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24(S)-hydroxycholesterol (24S-HC), also known as cerebrosterol, is the most abundant oxysterol in the brain and a pivotal molecule in central nervous system (CNS) physiology and pathology. Primarily synthesized by neurons, it is a key vehicle for cholesterol elimination from the brain, thereby maintaining cholesterol homeostasis, a process critical for neuronal function. Beyond its role in lipid turnover, 24S-HC acts as a significant signaling molecule, modulating neurotransmission through N-methyl-D-aspartate (NMDA) receptors and regulating gene expression via Liver X Receptors (LXRs). Alterations in its levels are consistently observed in various neurodegenerative diseases, including Alzheimer's, Huntington's, and Parkinson's diseases, as well as Multiple Sclerosis, positioning it as a promising biomarker and a potential therapeutic target. This guide provides a comprehensive overview of the synthesis, transport, and multifaceted functions of 24S-HC in the CNS, presents quantitative data on its levels in health and disease, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: The Brain's Primary Cholesterol Metabolite

The brain, despite constituting only 2% of the body's mass, contains approximately 25% of the body's total unesterified cholesterol. This lipid is essential for the structural integrity of cell membranes, synaptogenesis, and signal transduction. Due to the impermeability of the blood-brain barrier (BBB) to peripheral lipoproteins, the brain relies on its own de novo cholesterol synthesis.[1][2] To prevent the potentially toxic accumulation of excess cholesterol, the CNS has evolved a unique elimination pathway. The enzymatic conversion of cholesterol to the more polar metabolite, 24S-HC, is the principal mechanism for cholesterol removal.[3][4][5] This oxysterol can readily cross the BBB into the peripheral circulation, where it is ultimately metabolized by the liver and excreted.[3][6] Discovered in 1953, 24S-HC's role has expanded from a simple catabolite to a crucial regulator of neuronal function and a sensitive indicator of neuropathological changes.[6]

Synthesis, Transport, and Metabolism

The lifecycle of 24S-HC is a tightly regulated process, beginning with its synthesis in neurons and ending with its clearance in the liver.

Synthesis by CYP46A1

24S-HC is produced almost exclusively in the brain through the enzymatic hydroxylation of cholesterol at the 24th position.[4] This reaction is catalyzed by cholesterol 24-hydroxylase , a cytochrome P450 enzyme encoded by the CYP46A1 gene .[3][7]

-

Location: CYP46A1 is predominantly expressed in neurons, particularly in the endoplasmic reticulum.[7][8] High levels are found in pyramidal neurons of the cortex and hippocampus, as well as Purkinje cells in the cerebellum.[5]

-

Regulation: The factors controlling CYP46A1 activity and 24S-HC synthesis are not fully understood, but its expression is known to be developmentally regulated.[2] Genetic deletion of CYP46A1 in mice results in a greater than 95% reduction in brain 24S-HC levels, confirming it as the primary source.[2]

Transport Across the Blood-Brain Barrier

The addition of a hydroxyl group makes 24S-HC significantly more polar than its cholesterol precursor, allowing it to traverse cellular membranes and the BBB more easily.[2][3]

-

Mechanism: While passive flux is believed to be a major mechanism for its release from cells, there is also evidence for active transport across the BBB, potentially mediated by transporters like the organic anion transporting polypeptide 2.[2]

-

Efflux: The net flux of 24S-HC from the brain into the circulation is estimated to be around 6.4 mg per day in healthy humans.[9] This efflux represents the most significant pathway for cholesterol elimination from the human brain.[9]

Peripheral Clearance

Once in the peripheral circulation, 24S-HC binds to lipoproteins, such as apoE, apoJ, and apoA1, forming HDL-like complexes.[6] It is then transported to the liver for further metabolism.

-

Hepatic Uptake: The liver is the primary organ for clearing circulating 24S-HC, with an estimated uptake of about 7.6 mg per day.[9]

-

Excretion: In the liver, 24S-HC is converted into bile acids or conjugated through sulfation and glucuronidation, which facilitates its final excretion.[3][6]

Core Biological Functions in the CNS

24S-HC is not merely a byproduct of cholesterol catabolism; it is an active signaling molecule with profound effects on neuronal function and homeostasis.

Regulation of Cholesterol Homeostasis via Liver X Receptors (LXRs)

24S-HC is a potent endogenous agonist for Liver X Receptors (LXRs), a class of nuclear receptors that function as sterol sensors.[2][6]

-

LXR Isoforms: The brain primarily expresses LXRβ, which, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[6][7]

-

Gene Regulation: This LXR/RXR complex binds to LXR response elements (LXREs) in the promoter regions of target genes, regulating their transcription.[7][10]

-

Key Target Genes: In astrocytes, LXR activation by 24S-HC upregulates the expression of genes crucial for cholesterol transport, including:

-

Feedback Loop: By activating LXRs, 24S-HC produced in neurons signals to adjacent astrocytes to enhance cholesterol efflux and transport, forming a critical regulatory loop for maintaining brain cholesterol balance.[11][12] It also suppresses cholesterol synthesis by inhibiting the sterol regulatory element-binding protein (SREBP) pathway.[6][13]

References

- 1. 24S-hydroxycholesterol in plasma: a marker of cholesterol turnover in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol metabolism in the brain: importance of 24S-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 24S-hydroxycholesterol: a marker of brain cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 24S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 8. 24S-hydroxycholesterol: Cellular effects and variations in brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol homeostasis in human brain: turnover of 24S-hydroxycholesterol and evidence for a cerebral origin of most of this oxysterol in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

24(S)-Hydroxycholesterol's involvement in neurodegenerative diseases

An In-depth Technical Guide to 24(S)-Hydroxycholesterol's Involvement in Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Brain cholesterol homeostasis is critical for neuronal function, and its dysregulation is increasingly implicated in the pathogenesis of several neurodegenerative diseases. Unlike peripheral cholesterol, brain cholesterol turnover is largely independent due to the blood-brain barrier (BBB). The primary mechanism for cholesterol elimination from the central nervous system (CNS) involves its enzymatic conversion to the more polar oxysterol, this compound (24S-HC), by the neuron-specific enzyme cholesterol-24-hydroxylase (CYP46A1).[1][2][3] 24S-HC can then cross the BBB and enter systemic circulation.[1][4] Beyond its role in cholesterol efflux, 24S-HC is a potent signaling molecule, acting as a ligand for Liver X Receptors (LXRs) and a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[5][6][7] Alterations in the levels and signaling of 24S-HC are observed in Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis, presenting a complex and sometimes contradictory role in disease progression. This guide provides a comprehensive overview of 24S-HC's biochemistry, its multifaceted roles in neurodegeneration, key experimental methodologies, and its potential as a therapeutic target.

Biosynthesis, Transport, and Regulation of this compound

This compound is the most abundant oxysterol in the brain.[5] Its formation is almost exclusively a cerebral process, catalyzed by the cytochrome P450 enzyme CYP46A1.[2]

-

Synthesis: CYP46A1 is predominantly expressed in neurons, specifically within the endoplasmic reticulum of postsynaptic compartments.[5] Genetic deletion of CYP46A1 results in a ~95% reduction in brain 24S-HC levels, underscoring its primary role in the synthesis of this oxysterol.[5]

-

Transport: The hydroxylation of cholesterol at the C24 position increases its polarity, allowing it to diffuse more readily across cell membranes and the BBB, a feat cholesterol itself cannot achieve.[1][4][5] While passive flux is a primary mechanism, active transport across the BBB by organic anion transporting polypeptide 2 (OATP2) has also been suggested.[5] Once in the periphery, 24S-HC binds to lipoproteins and is eventually metabolized in the liver into bile acids.[1]

-

Regulation: The expression and activity of CYP46A1 are critical for maintaining brain cholesterol homeostasis. Its levels are developmentally regulated and can be altered in disease states.[5] For instance, in Alzheimer's disease, while CYP46A1 is normally neuron-specific, increased expression has been noted in astrocytes, possibly as a compensatory mechanism for neuronal loss.[5][8]

Key Signaling Pathways Modulated by this compound

24S-HC is not merely a byproduct of cholesterol elimination; it is an active signaling molecule with distinct targets in the brain.

Liver X Receptor (LXR) Activation

24S-HC is a potent endogenous agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that function as transcription factors controlling cholesterol and lipid homeostasis.[5][9]

-

Mechanism: Upon binding 24S-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.

-

Target Genes: In the brain, particularly in astrocytes, LXR activation upregulates genes involved in cholesterol transport and efflux, such as ABCA1, ABCG1, and ApoE.[9][10] This promotes the removal of cholesterol from astrocytes and its transport to neurons.[9]

-

Consequences: This pathway is crucial for maintaining the delicate balance of cholesterol between astrocytes (primary producers) and neurons (primary consumers).[9] By activating LXRs, 24S-HC acts as a feedback regulator of its own precursor, cholesterol.[7]

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Recent evidence has identified 24S-HC as a potent positive allosteric modulator (PAM) of NMDA receptors (NMDARs), a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[5][6][11]

-

Mechanism: 24S-HC binds to a unique site on the NMDAR, distinct from other known modulators, and increases the channel's open probability when fully liganded with glutamate and glycine.[5][12] This enhances NMDAR-mediated currents and excitatory postsynaptic potentials (EPSCs).[6][13]

-

Specificity: This modulatory effect is selective for NMDARs; 24S-HC does not significantly affect AMPA or GABA-A receptors at similar concentrations.[6][11]

-

Functional Impact: By potentiating NMDAR function, 24S-HC can enhance the induction of long-term potentiation (LTP), a cellular correlate of memory formation.[6][11][13] This function has significant implications for both normal cognition and disease states characterized by NMDAR hypofunction.[6][12]

Involvement in Neurodegenerative Diseases

The role of 24S-HC in neurodegeneration is complex, with levels and effects varying by disease, disease stage, and the specific biological compartment being measured (e.g., CSF, plasma, brain tissue).

Alzheimer's Disease (AD)

AD is characterized by amyloid-β (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau.[5] The link between cholesterol metabolism and AD is well-established, and 24S-HC is a key player at this interface.[3][9]

-